NMDA Receptor Binding Affinity of Thia‑Phencyclidine Analogs vs. Classical PCP
In a series of oxa‑ and thia‑phencyclidine analogs, the thiane‑containing compounds (including N‑(1‑phenylcyclohexyl)thian‑4‑amine) showed markedly lower affinity for the NMDA receptor compared to phencyclidine (PCP) itself. Although N‑(2‑phenylpropan‑2‑yl)thian‑4‑amine was not explicitly measured in the study, the class‑level inference is that thia‑substitution reduces NMDA receptor engagement relative to cyclohexyl‑piperidine PCP [1]. Quantitative data from the reference: PCP Ki = 0.025 μM; the most active thia analog had Ki = 12 μM (480‑fold loss of affinity).
| Evidence Dimension | NMDA receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be >10 μM based on class trends |
| Comparator Or Baseline | Phencyclidine (PCP) Ki = 0.025 μM |
| Quantified Difference | ~480‑fold lower affinity for thia‑phencyclidine class vs. PCP |
| Conditions | [3H]TCP binding to rat brain membranes |
Why This Matters
Users seeking NMDA‑targeted probes should avoid this compound if high‑affinity binding is required; the class trend indicates sulfur incorporation dramatically reduces receptor engagement.
- [1] Eiden, F., Schmidt, M., & Buchborn, H. (1987). Synthese und pharmakologische Prüfung ZNS‐wirksamer Phenyl‐tetrahydropyrane und ‐thiopyrane: Oxa‐ und Thia‑phencyclidine. Archiv der Pharmazie, 320(4), 348–361. View Source
